molecular formula C9H9FO4S B1435705 Methyl 4-[(fluorosulfonyl)methyl]benzoate CAS No. 1955558-09-4

Methyl 4-[(fluorosulfonyl)methyl]benzoate

Cat. No.: B1435705
CAS No.: 1955558-09-4
M. Wt: 232.23 g/mol
InChI Key: HRGYPBNOTSTBPX-UHFFFAOYSA-N
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Description

Methyl 4-[(fluorosulfonyl)methyl]benzoate is a chemical compound with the molecular formula C9H9FO4S. It is known for its versatile applications in various fields, including organic synthesis, chemical biology, and materials science . The compound is characterized by the presence of a fluorosulfonyl group attached to a methyl benzoate moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(fluorosulfonyl)methyl]benzoate typically involves the introduction of a fluorosulfonyl group to a methyl benzoate derivative. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the production of sulfonyl fluorides . The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. The process typically includes steps such as purification and quality control to meet industry standards. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(fluorosulfonyl)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the fluorosulfonyl group, leading to the formation of different derivatives.

    Substitution: The fluorosulfonyl group can be substituted with other functional groups, allowing for the synthesis of a wide range of compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized benzoates.

Scientific Research Applications

Methyl 4-[(fluorosulfonyl)methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(fluorosulfonyl)methyl]benzoate involves its interaction with molecular targets through the fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that alter their function. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(fluorosulfonyl)methyl]benzoate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and functionality. This makes it valuable in applications requiring specific chemical modifications and interactions.

Properties

IUPAC Name

methyl 4-(fluorosulfonylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4S/c1-14-9(11)8-4-2-7(3-5-8)6-15(10,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGYPBNOTSTBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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